molecular formula C10H13NO B11919939 5-methoxy-1-methyl-4,7-dihydro-1H-indole

5-methoxy-1-methyl-4,7-dihydro-1H-indole

Cat. No.: B11919939
M. Wt: 163.22 g/mol
InChI Key: IQVOVQBNEMIRGG-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-4,7-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a methoxy group at the 5-position and a methyl group at the 1-position, is of interest for its potential biological activities and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-4,7-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions . For instance, methanesulfonic acid in methanol can be used as the acid catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors can be utilized to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-4,7-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated indoles, reduced indoline derivatives, and halogenated indoles .

Scientific Research Applications

5-Methoxy-1-methyl-4,7-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-4,7-dihydro-1H-indole involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-7-methyl-1H-indole
  • 1H-Indole-3-carbaldehyde
  • 7-Methoxyindole

Uniqueness

5-Methoxy-1-methyl-4,7-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-methoxy-1-methyl-4,7-dihydroindole

InChI

InChI=1S/C10H13NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3,5-6H,4,7H2,1-2H3

InChI Key

IQVOVQBNEMIRGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1CC=C(C2)OC

Origin of Product

United States

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